molecular formula C38H58O13 B049309 2-O- CAS No. 117869-71-3

2-O-

Cat. No.: B049309
CAS No.: 117869-71-3
M. Wt: 722.9 g/mol
InChI Key: JXLGHGQDRCPDGI-HEKOSTPLSA-N
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Description

Gpc acetate, also known as glycerylphosphorylcholine acetate, is a chemical compound that has garnered interest in various scientific fields. It is a derivative of glycerylphosphorylcholine, a naturally occurring compound in the body that plays a crucial role in cellular metabolism and neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycerylphosphorylcholine acetate typically involves the esterification of glycerylphosphorylcholine with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of glycerylphosphorylcholine acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst-15, can further streamline the process by simplifying the separation and purification steps.

Chemical Reactions Analysis

Types of Reactions

Glycerylphosphorylcholine acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydroxide in aqueous solution at elevated temperatures (50-70°C).

Major Products Formed

    Oxidation: Glycerylphosphorylcholine acetate can be oxidized to form glycerylphosphorylcholine and acetic acid.

    Reduction: Reduction can yield glycerylphosphorylcholine and ethanol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Glycerylphosphorylcholine acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: It serves as a model compound for studying cellular metabolism and membrane dynamics.

    Medicine: Glycerylphosphorylcholine acetate is investigated for its potential neuroprotective effects and its role in cognitive enhancement.

    Industry: It is used in the formulation of pharmaceuticals and nutraceuticals, particularly in products aimed at improving cognitive function.

Mechanism of Action

The mechanism of action of glycerylphosphorylcholine acetate involves its hydrolysis to glycerylphosphorylcholine and acetic acid. Glycerylphosphorylcholine is then further metabolized to choline, which is a precursor for the neurotransmitter acetylcholine. Acetylcholine plays a vital role in neurotransmission, particularly in the central nervous system, where it is involved in memory and learning processes.

Comparison with Similar Compounds

Similar Compounds

  • Choline acetate
  • Phosphorylcholine
  • Glycerylphosphorylcholine

Uniqueness

Glycerylphosphorylcholine acetate is unique due to its dual role as a source of both choline and acetate. This dual functionality makes it particularly valuable in studies related to cellular metabolism and neurotransmission. Compared to choline acetate, glycerylphosphorylcholine acetate provides a more sustained release of choline, making it more effective in applications requiring prolonged choline availability.

Properties

CAS No.

117869-71-3

Molecular Formula

C38H58O13

Molecular Weight

722.9 g/mol

IUPAC Name

[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

InChI

InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1

InChI Key

JXLGHGQDRCPDGI-HEKOSTPLSA-N

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O

SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O

Synonyms

2-O-glucopyranosylcucurbitacin F-25-acetate
GPC acetate

Origin of Product

United States

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